1-Amino-3-(2,4-dimethylphenoxy)-2-propanol hydrochloride

Description

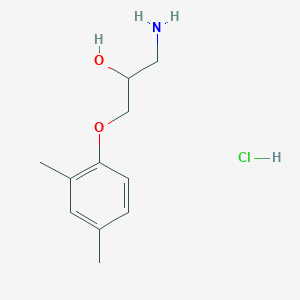

1-Amino-3-(2,4-dimethylphenoxy)-2-propanol hydrochloride is a synthetic organic compound characterized by a propanol backbone substituted with an amino group at position 1 and a 2,4-dimethylphenoxy group at position 3, forming a hydrochloride salt. Its molecular formula is C₁₁H₁₈ClNO₂ (anhydrous) or C₁₁H₂₀ClNO₃ (hydrate form), with a molecular weight of 249.73 g/mol (anhydrous) and 267.76 g/mol (hydrate) . The compound’s structure includes a phenoxy ring with methyl groups at the 2- and 4-positions, which influence its electronic and steric properties. It is typically synthesized via nucleophilic substitution or epoxide ring-opening reactions under controlled conditions, as inferred from related compounds in the evidence .

The hydrate form (CAS: 1052527-93-1) is stabilized by hydrogen bonding between the hydrochloride and water molecules, enhancing its crystallinity and shelf stability .

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-amino-3-(2,4-dimethylphenoxy)propan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2.ClH/c1-8-3-4-11(9(2)5-8)14-7-10(13)6-12;/h3-5,10,13H,6-7,12H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMDIPAKRTBNSBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCC(CN)O)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-3-(2,4-dimethylphenoxy)-2-propanol hydrochloride typically involves the reaction of 2,4-dimethylphenol with epichlorohydrin to form an intermediate, which is then reacted with ammonia to introduce the amino group. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-Amino-3-(2,4-dimethylphenoxy)-2-propanol hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form amines or alcohols.

Substitution: The phenoxy group can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres .

Major Products Formed

Major products formed from these reactions include nitroso derivatives, secondary amines, and substituted phenoxy compounds.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

Medicine: Explored for its potential therapeutic effects, including as an antidepressant or anti-inflammatory agent.

Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Amino-3-(2,4-dimethylphenoxy)-2-propanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the phenoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally and functionally related molecules, focusing on substituent effects, physicochemical properties, and pharmacological relevance.

Table 1: Structural and Physicochemical Comparison

Key Findings from Comparative Analysis

Fluorinated analogs (e.g., 2,4-difluorophenyl) prioritize electronic effects over steric, enhancing polarity and hydrogen-bonding capacity, which may improve blood-brain barrier penetration .

Pharmacological Relevance: Compared to Propranolol Hydrochloride (a beta-blocker with a naphthyloxy group), the target compound lacks the bulky aromatic system, suggesting divergent therapeutic targets. Propranolol’s naphthyloxy group increases lipophilicity, correlating with prolonged action . Piperazine derivatives like HBK17 demonstrate the impact of heterocyclic cores on receptor selectivity. HBK17’s piperazine moiety enables dual serotonin/dopamine modulation, unlike the target compound’s simpler amino-propanol structure .

Synthesis and Stability: Synthesis of 2,4-dimethylphenoxy derivatives (e.g., compounds in and ) often requires reflux conditions due to the low acidity of the phenolic hydroxyl group, attributed to electron-donating methyl groups . Hydrate formation in the target compound enhances crystallinity, a property absent in anhydrous analogs like 2-Amino-2-methylpropanol hydrochloride (CAS: 3207-12-3), which has a higher melting point (202–203°C) due to compact structure .

Market and Applications :

- The target compound is marketed as a high-purity intermediate (≥99%) for pharmaceutical R&D, similar to Oxybutynin Hydrochloride (CAS: 1508-65-2), an anticholinergic agent with a diphenylacetate group .

- Fluorinated analogs (e.g., ) are niche products, often customized for research in antimicrobial or CNS drug development .

Table 2: Pharmacological and Industrial Comparison

Biological Activity

1-Amino-3-(2,4-dimethylphenoxy)-2-propanol hydrochloride is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article provides an overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

This compound has the molecular formula C11H17ClN2O2 and a molecular weight of approximately 236.72 g/mol. The compound features a dimethylphenoxy group which is significant for its biological interactions.

The compound acts primarily as a β2-adrenoceptor antagonist , which has implications in treating various conditions such as asthma and other respiratory disorders. The β2-adrenoceptors are crucial in mediating smooth muscle relaxation in the airways, making this compound potentially effective in bronchodilation .

Biological Activity Overview

This compound has been evaluated for several biological activities:

- Antidepressant Properties : Analogues of this compound have shown promise in models for depression, exhibiting lower anticholinergic side effects compared to traditional antidepressants like imipramine .

- CNS Penetration : Studies indicate that prodrugs derived from this compound can enhance central nervous system (CNS) penetration, suggesting improved therapeutic efficacy for neurodegenerative disorders .

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

- Absorption and Distribution : The compound demonstrates favorable absorption characteristics with significant CNS distribution. A study highlighted that the prodrug form increases brain concentrations significantly compared to the parent drug, indicating enhanced bioavailability within the CNS .

- Metabolism : The metabolism involves intramolecular rearrangement that enhances the pharmacological activity by converting to an active form upon administration .

Table 1: Pharmacokinetic Data

| Parameter | Prodrug Form | Parent Drug |

|---|---|---|

| AUC (Brain) | 17.2 ng/g*h | 9.9 ng/g*h |

| AUC (Serum) | 136.5 ng/g*h | 472.6 ng/g*h |

| AUC (Liver) | 1017 ng/g*h | 2235 ng/g*h |

| AUC (Heart) | 57.2 ng/g*h | 180.3 ng/g*h |

| AUC (Kidney) | 283.8 ng/g*h | 686.8 ng/g*h |

Case Studies

Several studies have explored the efficacy and safety of compounds related to this compound:

- Neurodegenerative Disorders : In a study targeting neurodegenerative conditions, prodrugs were shown to significantly improve outcomes in animal models by enhancing drug delivery to the brain while reducing peripheral exposure .

- Antidepressant Effects : Research indicated that analogues demonstrated effective reserpine-prevention activity in mice models, suggesting potential for developing new antidepressant therapies with fewer side effects .

Q & A

Q. What are the optimized synthetic protocols for 1-amino-3-(2,4-dimethylphenoxy)-2-propanol hydrochloride, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this compound involves multi-step reactions requiring precise control of conditions. For example:

- Step 1 : Alkylation of 2,4-dimethylphenol with epichlorohydrin under reflux in a basic medium (e.g., NaOH) to form the intermediate ether.

- Step 2 : Amination via nucleophilic substitution using ammonia or a primary amine, followed by hydrochloric acid quenching to isolate the hydrochloride salt.

Critical factors affecting yield:

- pH Control : Filtration at slightly acidic pH (5–6) maximizes yield by avoiding salt formation in basic/strongly acidic media .

- Temperature : Reflux conditions are essential for steps with low electrophilic reactivity (e.g., carbonyl activation) .

- Purification : Column chromatography or recrystallization from ethanol/water mixtures removes byproducts.

Table 1 : Representative Synthetic Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Key Observations |

|---|---|---|---|

| 1 | Epichlorohydrin, NaOH, reflux | 75–80 | Base strength critical for phenoxide formation |

| 2 | NH3 in MeOH, HCl quenching | 70–75 | Excess NH3 improves amination efficiency |

Q. Which spectroscopic and analytical methods are recommended for characterizing this compound?

Methodological Answer: A combination of techniques ensures structural confirmation and purity assessment:

- NMR Spectroscopy :

- IR Spectroscopy : O-H (3200–3500 cm⁻¹), C-O (1250 cm⁻¹), and N-H (3300 cm⁻¹) stretches confirm functional groups .

- Mass Spectrometry (EIMS) : Molecular ion peaks at m/z 255 (free base) and 291 (hydrochloride) .

Note : Compare experimental data with computational predictions (e.g., PubChem’s InChI key ) to resolve ambiguities.

Q. How can researchers address instability issues during synthesis and storage?

Methodological Answer: Instability arises from reactive functional groups (e.g., secondary amine, hydroxyl). Mitigation strategies include:

- Storage : Use airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation/hydrolysis .

- Stabilizers : Add antioxidants (e.g., BHT) or desiccants (silica gel) to formulations .

- In Situ Protection : Temporarily protect the amine group with Boc or Fmoc during synthetic steps .

Advanced Research Questions

Q. What mechanistic insights explain the low yield in the amination step, and how can reactivity be enhanced?

Methodological Answer: The amination step’s low yield stems from steric hindrance near the phenoxy group and poor nucleophilicity of the amine. Solutions:

- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve interfacial reactivity .

- Microwave-Assisted Synthesis : Reduces reaction time and improves efficiency by enhancing molecular collisions .

- DFT Calculations : Model transition states to identify optimal leaving groups (e.g., tosylate vs. chloride) .

Q. How should researchers resolve contradictions in reported yields when varying pH during purification?

Methodological Answer: highlights that yields drop significantly if filtration occurs outside pH 5–6 due to salt formation or decomposition. To reconcile discrepancies:

Q. What methodologies are recommended for impurity profiling and quantification?

Methodological Answer: Impurities often arise from incomplete reactions or degradation. Analytical workflows include:

- HPLC-MS : Use C18 columns with 0.1% TFA in water/acetonitrile gradients. Detect impurities at 254 nm .

- Reference Standards : Compare retention times with known impurities (e.g., 1,3-bis[(1-methylethyl)amino]propan-2-ol dihydrochloride) .

- Forced Degradation Studies : Expose the compound to heat, light, and humidity to identify degradation pathways .

Q. What pharmacological assays are suitable for evaluating this compound’s bioactivity?

Methodological Answer: Given structural similarity to beta-blockers (e.g., propranolol ), prioritize:

- Receptor Binding Assays : Screen for β1/β2-adrenergic receptor affinity using radiolabeled ligands (e.g., [³H]-CGP 12177) .

- In Vitro Toxicity : Assess cytotoxicity in HEK293 cells via MTT assay (IC50 determination) .

- In Vivo Models : Test cardiovascular effects in hypertensive rat models, monitoring blood pressure and heart rate .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.